4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline

Chemical Purity Quality Control Procurement Specification

4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline (CAS 199327-69-0) is a highly specialized quinazoline derivative that functions as an essential penultimate intermediate in the synthesis of the potent VEGFR tyrosine kinase inhibitor, Cediranib (AZD2171). Its structure features a 4-chloro leaving group for nucleophilic aromatic substitution, a 6-methoxy group, and a 7-(3-pyrrolidin-1-ylpropoxy) side chain, enabling the final-stage introduction of the indole-ether pharmacophore.

Molecular Formula C16H20ClN3O2
Molecular Weight 321.8 g/mol
CAS No. 199327-69-0
Cat. No. B1610152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline
CAS199327-69-0
Molecular FormulaC16H20ClN3O2
Molecular Weight321.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCCN3CCCC3
InChIInChI=1S/C16H20ClN3O2/c1-21-14-9-12-13(18-11-19-16(12)17)10-15(14)22-8-4-7-20-5-2-3-6-20/h9-11H,2-8H2,1H3
InChIKeyDMBUDLCZXCWIMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline: A Critical Chemical Intermediate for Kinase Inhibitor Synthesis


4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline (CAS 199327-69-0) is a highly specialized quinazoline derivative that functions as an essential penultimate intermediate in the synthesis of the potent VEGFR tyrosine kinase inhibitor, Cediranib (AZD2171) [1]. Its structure features a 4-chloro leaving group for nucleophilic aromatic substitution, a 6-methoxy group, and a 7-(3-pyrrolidin-1-ylpropoxy) side chain, enabling the final-stage introduction of the indole-ether pharmacophore [2]. This compound is primarily procured for medicinal chemistry programs focused on oncology and angiogenesis targets.

Why Generic 4-Chloroquinazoline Intermediates Cannot Replace 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline


This compound is not a generic 4-chloroquinazoline building block; its specific 7-(3-pyrrolidin-1-ylpropoxy) substituent is critical for the biological activity of the final drug substance. Substituting it with a simpler analog, such as 4-chloro-6,7-dimethoxyquinazoline, would preclude the installation of the essential basic side chain required for VEGFR kinase inhibition, thereby yielding a completely different compound profile [1]. The chlorine atom at the 4-position provides a strategic handle for a late-stage diversification step that is central to the patented synthesis of Cediranib [2]. Procuring the precise intermediate ensures fidelity to the validated synthetic route, avoiding unpredictable changes in reaction kinetics, impurity profiles, and final API quality.

Quantitative Performance Evidence for 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline


HPLC Purity Benchmarking: 95-98% Assay Ensures Consistent Downstream Coupling Yields

Commercially available 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline is routinely supplied with a purity of 95-98% as determined by HPLC [1]. This purity specification is essential for the final condensation step with 4-fluoro-5-hydroxy-2-methylindole, where impurities can lead to significant yield losses and complex purification challenges. In the absence of a published universal standard for this specific intermediate, this high purity level serves as a key differentiator against generic chemicals from catalog suppliers, which may not provide such detailed analytical certification.

Chemical Purity Quality Control Procurement Specification

Structural Confirmation by LC-MS: Validated Identity for Downstream Synthesis Control

The identity of the compound is rigorously confirmed by LC/ESI-MS, showing a characteristic [M+H]+ peak at m/z 322, which matches its monoisotopic mass . This analytical endpoint is a standard requirement for confirming the structure of complex intermediates, and its consistent reporting by specialist vendors provides an advantage over bulk non-certified intermediates, where such data may be absent.

Analytical Characterization LC-MS Synthetic Intermediate

Strategic Role in the Cediranib Synthesis: A Validated, High-Value Application

This intermediate is directly utilized in the final, patent-protected step of Cediranib synthesis: a condensation reaction with 4-fluoro-5-hydroxy-2-methylindole under basic conditions in hot DMF [1]. This step forms the key ether linkage of the final API. Employing this specific intermediate, rather than a structurally distinct analog, is essential to execute the validated route, avoiding process re-development, new impurity profiling, and yield optimization, which represent significant costs and timelines.

Drug Synthesis Cediranib AZD2171 Process Chemistry

Optimal Use Cases for Procuring 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline


Late-Stage Synthesis of Cediranib (AZD2171) and Structural Analogs

This is the primary application scenario. Procure this intermediate when the objective is to replicate the published synthesis of Cediranib or to generate a focused library of 4-substituted quinazoline analogs for VEGFR inhibition studies. The high purity (95-98%) ensures consistent yields in the final coupling step, which is critical for producing material for in vitro and in vivo assays [1].

Quality Control and Impurity Profiling for Cediranib API

This compound is specifically listed as 'Cediranib 4-Chloro Impurity' [1]. Procure it as a reference standard for HPLC impurity profiling during the quality control of Cediranib active pharmaceutical ingredient (API). Its use as a characterized impurity marker is essential for meeting regulatory requirements for pharmaceutical analysis.

Medicinal Chemistry Diversification at the 4-Position

The 4-chloro atom serves as a versatile synthetic handle. Procure this intermediate for use in nucleophilic substitution reactions with a variety of amine, alcohol, or thiol nucleophiles to generate diverse quinazoline-based compound libraries for kinase inhibitor screening [1].

Quote Request

Request a Quote for 4-Chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.